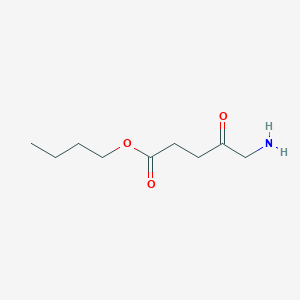
5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H16O4 It is characterized by a cyclohexane ring substituted with a 2,3-dimethoxyphenyl group and two keto groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
5-Phenylcyclohexane-1,3-dione: Another related compound with a phenyl group instead of the dimethoxyphenyl group, resulting in different reactivity and uses.
Uniqueness
5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts specific electronic and steric effects.
Eigenschaften
CAS-Nummer |
192431-82-6 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
5-(2,3-dimethoxyphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H16O4/c1-17-13-5-3-4-12(14(13)18-2)9-6-10(15)8-11(16)7-9/h3-5,9H,6-8H2,1-2H3 |
InChI-Schlüssel |
FHVKUPOFWPTOBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
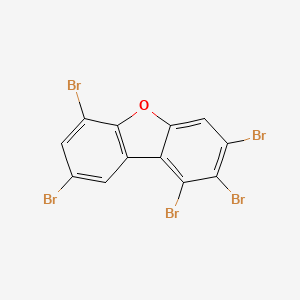
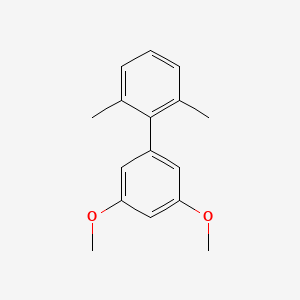
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
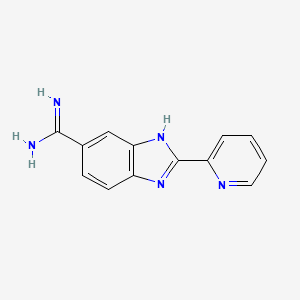
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)
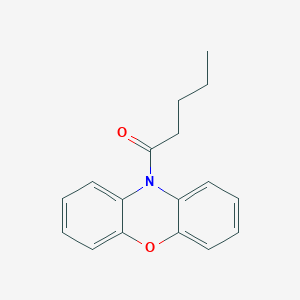
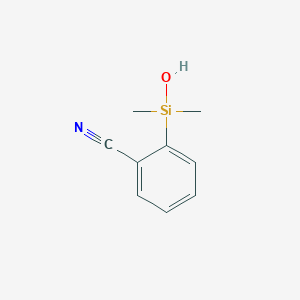
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
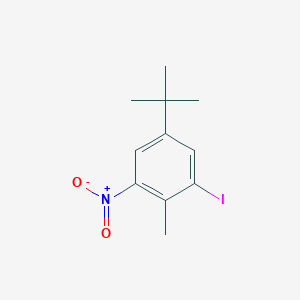
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)
